5-Amino-2-(2-aminoethoxy)benzoic acid
Description
5-Amino-2-(2-aminoethoxy)benzoic acid is a benzoic acid derivative featuring an amino group at the 5-position and a 2-aminoethoxy substituent at the 2-position. Benzoic acid derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional group compatibility . The amino and ethoxy groups in this compound suggest applications in drug development, particularly in antimicrobial or anti-inflammatory agents, as seen in structurally related benzoxazole derivatives .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-amino-2-(2-aminoethoxy)benzoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-3-4-14-8-2-1-6(11)5-7(8)9(12)13/h1-2,5H,3-4,10-11H2,(H,12,13) |
InChI Key |
RGODRXWEQRICNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-aminoethoxy)benzoic acid typically involves the reaction of 5-amino-2-hydroxybenzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the aminoethoxy linkage. The reaction mixture is heated to a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, the optimization of reaction conditions, and the use of large-scale reactors. The final product is typically purified using crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-aminoethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and aminoethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzoic acid derivatives .
Scientific Research Applications
5-Amino-2-(2-aminoethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-aminoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and aminoethoxy groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to various pharmacological effects .
Comparison with Similar Compounds
Key Observations :
- The 2-aminoethoxy group in the target compound introduces both hydrogen-bonding (via -NH₂) and hydrophilic properties, contrasting with sulfonate () or aryl () substituents in related compounds.
- The planar geometry observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid suggests that steric effects from the aminoethoxy group may influence the target compound’s crystallinity or solubility.
Physicochemical Properties
Table 2: Extraction and Solubility Trends
Analysis :
- The aminoethoxy group likely enhances water solubility compared to unsubstituted benzoic acid, but its larger molecular size may reduce diffusivity. Extraction efficiency in emulsion liquid membranes () could be modulated by pH-dependent protonation of the amino groups.
Toxicity Considerations :
- Quantitative structure-toxicity relationship (QSTR) models () indicate that molecular connectivity indices (e.g., 0JA, 1JA) correlate with oral LD₅₀ in mice. The aminoethoxy group’s hydrophilicity may reduce acute toxicity compared to lipophilic derivatives like methylsulfonyl analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
